

2,4-Diaminomesitylene chemical properties and structure

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Compound of Interest

Compound Name: 2,4-Diaminomesitylene

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An In-depth Technical Guide to **2,4-Diaminomesitylene**: Properties, Structure, and Synthesis

Introduction

2,4-Diaminomesitylene, also known as 2,4,6-trimethyl-1,3-benzenediamine, is an aromatic amine that serves as a versatile building block in organic synthesis.^[1] Its unique structure, featuring two amino groups and three methyl groups on a benzene ring, imparts a combination of reactivity and steric hindrance that makes it a valuable component in the development of polymers, dyes, and pharmaceutical intermediates.^{[2][3]} The strategic placement of the amino and methyl groups influences its nucleophilicity, basicity, and potential for hydrogen bonding, while the rigid aromatic core provides a stable scaffold. This guide offers a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and applications of **2,4-diaminomesitylene** for researchers and professionals in chemistry and drug development.

Molecular Structure and Spectroscopic Profile

The structural characteristics of **2,4-diaminomesitylene** are fundamental to its chemical behavior. The molecule consists of a benzene ring substituted with two amino ($-NH_2$) groups at positions 1 and 3, and three methyl ($-CH_3$) groups at positions 2, 4, and 6.^[1] This substitution pattern results in a non-planar arrangement due to steric repulsion between the ortho methyl and amino groups. The molecule is achiral.^[4]

Crystallographic Data

X-ray crystallography studies have provided precise data on the bond lengths and angles of **2,4-diaminomesitylene**. The crystal system is monoclinic with the space group $P 1 21/c 1$.^[1] Key unit cell parameters are:

- $a = 8.1735 \text{ \AA}$
- $b = 12.9313 \text{ \AA}$
- $c = 8.7300 \text{ \AA}$
- $\beta = 105.803^\circ$

This detailed structural information is crucial for computational modeling and understanding intermolecular interactions in the solid state.

Spectroscopic Analysis

The spectroscopic profile of **2,4-diaminomesitylene** is essential for its identification and characterization.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic proton, the amino protons, and the methyl protons. The single aromatic proton typically appears as a singlet. The protons of the two amino groups will also produce signals, and the three methyl groups will have distinct chemical shifts.^[5]
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum shows signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals reflects the symmetry of the molecule.^[1]
- **Mass Spectrometry:** The electron ionization mass spectrum of **2,4-diaminomesitylene** shows a molecular ion peak (M^+) at an m/z of 150, corresponding to its molecular weight.^[1] ^[6] Other significant peaks are observed at m/z 149 and 135.^[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands. Key vibrations include N-H stretching of the primary amine groups, C-H stretching from the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.^[1] The N-H stretching vibrations typically appear as a doublet in the region of $3300\text{-}3500 \text{ cm}^{-1}$.

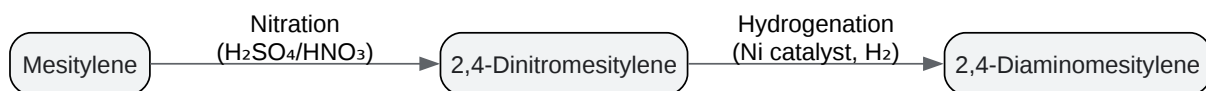
Physicochemical Properties

A summary of the key physicochemical properties of **2,4-diaminomesitylene** is provided in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ N ₂	[2]
Molecular Weight	150.22 g/mol	[4]
Appearance	White to yellow to orange powder/crystal	
Melting Point	89-91 °C	[2][7]
Boiling Point	297.7 °C at 760 mmHg	[2][7]
Density	1.051 g/cm ³	[2][7]
Water Solubility	22.7 g/L at 20 °C	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]
Flash Point	158.4 °C	[2][7]
pKa	5.03 ± 0.10 (Predicted)	[2]

Synthesis of 2,4-Diaminomesitylene

A common and efficient method for the synthesis of **2,4-diaminomesitylene** involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene). [3][8] This process is outlined below.



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